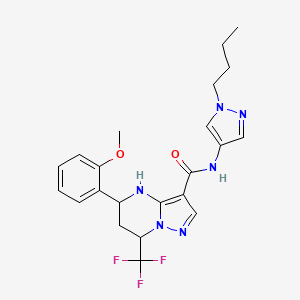
C22H25F3N6O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H25F3N6O2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is often used in screening libraries for drug discovery and other research applications.
Preparation Methods
The synthesis of C22H25F3N6O2 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. For instance, the use of mild reaction conditions and readily available raw materials are preferred to ensure the process is cost-effective and scalable .
Chemical Reactions Analysis
C22H25F3N6O2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water. Common conditions include acidic or basic catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
C22H25F3N6O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of C22H25F3N6O2 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
C22H25F3N6O2: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C22H28N2O: Known for its use in pain management and anesthesia.
C15H12N2O2: Commonly used as an anticonvulsant drug.
C8H9NO2: Widely used as an analgesic and antipyretic.
Properties
Molecular Formula |
C22H25F3N6O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(1-butylpyrazol-4-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H25F3N6O2/c1-3-4-9-30-13-14(11-26-30)28-21(32)16-12-27-31-19(22(23,24)25)10-17(29-20(16)31)15-7-5-6-8-18(15)33-2/h5-8,11-13,17,19,29H,3-4,9-10H2,1-2H3,(H,28,32) |
InChI Key |
LXXOKYODORJWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















